molecular formula C16H19NO2 B2619553 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-phenoxypropan-1-one CAS No. 1796947-55-1

1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-phenoxypropan-1-one

Cat. No.: B2619553
CAS No.: 1796947-55-1
M. Wt: 257.333
InChI Key: DPVDHAXHVGCNSP-UHFFFAOYSA-N
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Description

1-{8-Azabicyclo[321]oct-2-en-8-yl}-2-phenoxypropan-1-one is a complex organic compound that features a bicyclic structure with an azabicyclo[321]octane coreThe azabicyclo[3.2.1]octane scaffold is a key structural motif in many biologically active molecules, including tropane alkaloids, which exhibit a wide range of pharmacological activities .

Preparation Methods

The synthesis of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-phenoxypropan-1-one typically involves the enantioselective construction of the azabicyclo[3.2.1]octane scaffold. One common approach is the enantioselective cyclization of an acyclic starting material that contains the necessary stereochemical information . This can be achieved through various methodologies, including asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-phenoxypropan-1-one undergoes a variety of chemical reactions, including:

Scientific Research Applications

1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-phenoxypropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-phenoxypropan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The azabicyclo[3.2.1]octane core mimics the structure of natural neurotransmitters, allowing the compound to bind to and modulate receptor activity. This interaction can influence various signaling pathways, leading to changes in cellular function .

Comparison with Similar Compounds

1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-phenoxypropan-1-one can be compared to other compounds with similar structures, such as:

Properties

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-12(19-15-8-3-2-4-9-15)16(18)17-13-6-5-7-14(17)11-10-13/h2-6,8-9,12-14H,7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVDHAXHVGCNSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2CCC1C=CC2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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